molecular formula C16H28N2O11 B12845225 Lacdinac

Lacdinac

Cat. No.: B12845225
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-CAQKAZPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LacdiNAc, also known as N-acetylgalactosaminyl-N-acetylglucosamine, is a disaccharide structure found in N- and O-glycans of glycoproteins. This compound is significant in various biological processes, including cell differentiation and tumor progression. It is often found in the glycoproteins of both vertebrates and invertebrates, and its presence is associated with specific biological functions and disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LacdiNAc involves the enzymatic transfer of N-acetylgalactosamine to N-acetylglucosamine. This process is catalyzed by β4-N-acetylgalactosaminyltransferases, specifically B4GALNT3 and B4GALNT4 . The reaction conditions typically require the presence of these enzymes and appropriate substrates under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the expression of β4-N-acetylgalactosaminyltransferases in microbial systems. These systems are optimized for high yield and purity of the product. The process involves fermentation, followed by purification steps such as chromatography to isolate the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions

LacdiNAc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified glycan structures, which can have different biological activities and properties .

Scientific Research Applications

LacdiNAc has a wide range of applications in scientific research:

Mechanism of Action

LacdiNAc exerts its effects through its interaction with specific receptors and lectins on the cell surface. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The molecular targets include integrins and other glycoproteins involved in cell-cell and cell-matrix interactions .

Comparison with Similar Compounds

LacdiNAc is unique compared to other similar disaccharides due to its specific structure and the presence of N-acetylgalactosamine linked to N-acetylglucosamine. Similar compounds include:

This compound’s uniqueness lies in its specific biological roles and its involvement in disease processes, making it a valuable target for research and therapeutic applications .

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1

InChI Key

CDOJPCSDOXYJJF-CAQKAZPESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.